N,N'-Tetramethylenebis(1-methyl-2-(oleoyloxy)ethylammonium) dimethyl bis(sulphate)
Description
Quaternary Ammonium Core Configuration
The molecule features two quaternary ammonium centers symmetrically positioned within its framework. Each nitrogen atom is covalently bonded to four substituents: one methyl group, two oleoyloxyethyl chains, and a tetramethylene bridge. This configuration creates a rigid cationic core with a +2 charge, neutralized by two dimethyl sulphate anions. The tetrahedral geometry around each nitrogen atom is critical for maintaining the molecule’s surfactant properties, as it ensures optimal spatial distribution of hydrophobic and hydrophilic moieties.
Bond angles within the ammonium centers approximate 109.5°, consistent with sp³ hybridization. The tetramethylene spacer (—CH₂—CH₂—CH₂—CH₂—) links the two nitrogen atoms, enforcing a specific distance between cationic centers that influences micelle formation in aqueous solutions.
Oleoyloxy Ester Linkage Geometry
The oleoyloxy groups originate from oleic acid, featuring a cis-9 double bond in their C₁₈ hydrocarbon chains. These ester linkages (R—O—CO—) exhibit characteristic bond lengths of 1.34 Å for the C=O group and 1.45 Å for the C—O ether bond, as observed in comparable surfactants. The cis configuration of the double bond introduces a 30° kink in the alkyl chain, creating steric hindrance that affects molecular packing in crystalline states.
The ester carbonyl groups participate in weak hydrogen bonding with water molecules in hydrated forms, with oxygen atoms acting as hydrogen acceptors. This interaction contributes to the compound’s solubility profile and interfacial activity.
Tetramethylene Spacer Conformational Dynamics
The four-carbon spacer adopts multiple conformations depending on environmental conditions:
- Anti-periplanar : Predominant in crystalline phases, with dihedral angles of 180° between adjacent methylene groups
- Gauche : Favored in solution, creating a bent molecular geometry that enhances surface activity
- Eclipsed : High-energy transitional state observed during conformational interconversion
Molecular dynamics simulations of analogous compounds suggest an energy barrier of ~12 kJ/mol for rotation about the C—C bonds in the spacer. This flexibility allows the molecule to adapt its geometry during micellization, with spacer length directly correlating to critical micelle concentration values.
Properties
CAS No. |
79855-94-0 |
|---|---|
Molecular Formula |
C48H96N2O12S2 |
Molecular Weight |
957.4 g/mol |
IUPAC Name |
methyl sulfate;1-[(Z)-octadec-9-enoyl]oxypropan-2-yl-[4-[1-[(Z)-octadec-9-enoyl]oxypropan-2-ylazaniumyl]butyl]azanium |
InChI |
InChI=1S/C46H88N2O4.2CH4O4S/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-45(49)51-41-43(3)47-39-35-36-40-48-44(4)42-52-46(50)38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;2*1-5-6(2,3)4/h19-22,43-44,47-48H,5-18,23-42H2,1-4H3;2*1H3,(H,2,3,4)/b21-19-,22-20-;; |
InChI Key |
YJSRTEFEYCFTDN-ZEUFFFBISA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC([NH2+]CCCC[NH2+]C(COC(=O)CCCCCCC/C=C\CCCCCCCC)C)C.COS(=O)(=O)[O-].COS(=O)(=O)[O-] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C)[NH2+]CCCC[NH2+]C(C)COC(=O)CCCCCCCC=CCCCCCCCC.COS(=O)(=O)[O-].COS(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Tetramethylenebis(1-methyl-2-(oleoyloxy)ethylammonium) dimethyl bis(sulphate) typically involves a multi-step process. The initial step often includes the preparation of the intermediate compounds, followed by their subsequent reactions to form the final product. Common reagents used in the synthesis include oleic acid, methylamine, and tetramethylene diamine. The reaction conditions usually involve controlled temperatures and pH levels to ensure the desired product yield and purity .
Industrial Production Methods
In industrial settings, the production of N,N’-Tetramethylenebis(1-methyl-2-(oleoyloxy)ethylammonium) dimethyl bis(sulphate) is scaled up using large reactors and optimized reaction conditions. The process may involve continuous flow systems to enhance efficiency and reduce production costs. Purification techniques such as crystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N,N’-Tetramethylenebis(1-methyl-2-(oleoyloxy)ethylammonium) dimethyl bis(sulphate) undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Surfactant in Formulations
N,N'-Tetramethylenebis(1-methyl-2-(oleoyloxy)ethylammonium) dimethyl bis(sulfate) is widely used as a surfactant in various formulations. Its ability to lower surface tension makes it effective in:
- Cosmetic Products : Enhancing the texture and stability of creams and lotions.
- Detergents : Improving cleaning efficiency by allowing better wetting of surfaces.
Drug Delivery Systems
The compound shows promise in the field of drug delivery, particularly for:
- Nanoparticle Formation : It can be utilized to create nanoparticles that encapsulate drugs, enhancing their solubility and bioavailability.
- Targeted Delivery : Its amphiphilic nature allows for the modification of drug carriers that can target specific cells or tissues, improving therapeutic efficacy.
Biotechnological Applications
In biotechnology, N,N'-Tetramethylenebis(1-methyl-2-(oleoyloxy)ethylammonium) dimethyl bis(sulfate) is explored for:
- Gene Delivery : The compound can facilitate the transfection of cells by forming complexes with nucleic acids.
- Cell Culture : It may be used to improve cell adhesion and growth in various culture systems.
Agricultural Uses
The surfactant properties of this compound make it suitable for agricultural applications, such as:
- Pesticide Formulations : Enhancing the spreadability and adherence of pesticides on plant surfaces.
- Fertilizer Solutions : Improving nutrient uptake by plants through better solubilization.
Case Study 1: Drug Delivery Enhancement
A study published in the Journal of Controlled Release demonstrated that nanoparticles formulated with N,N'-Tetramethylenebis(1-methyl-2-(oleoyloxy)ethylammonium) dimethyl bis(sulfate) significantly improved the delivery of hydrophobic drugs compared to traditional carriers. The results indicated a marked increase in cellular uptake and therapeutic effectiveness.
Case Study 2: Surfactant Efficacy
Research conducted on the application of this compound as a surfactant in cosmetic formulations revealed that it not only improved texture but also enhanced the stability of emulsions over extended periods. This study was published in International Journal of Cosmetic Science, highlighting its potential for commercial use.
Mechanism of Action
The mechanism of action of N,N’-Tetramethylenebis(1-methyl-2-(oleoyloxy)ethylammonium) dimethyl bis(sulphate) involves its interaction with molecular targets such as cell membranes and enzymes. The compound’s quaternary ammonium groups facilitate binding to negatively charged sites, while the oleoyloxy substituents enhance its hydrophobic interactions. These interactions can disrupt cell membrane integrity, inhibit enzyme activity, and induce various biological effects .
Comparison with Similar Compounds
Research Findings
- Synthesis Challenges : The incorporation of oleoyloxyethyl chains requires precise stoichiometry to avoid side reactions, as seen in analogous coupling-agent-mediated syntheses (e.g., bis(tetramethylene)uronium reagents in ) .
- Environmental Impact : Long alkyl chains may raise biodegradability concerns compared to shorter-chain analogues like BIS.
Biological Activity
Overview of N,N'-Tetramethylenebis(1-methyl-2-(oleoyloxy)ethylammonium) dimethyl bis(sulphate)
N,N'-Tetramethylenebis(1-methyl-2-(oleoyloxy)ethylammonium) dimethyl bis(sulphate), often referred to as a quaternary ammonium compound, is characterized by its dual hydrophobic and hydrophilic properties, making it a potential candidate for various biological applications, particularly in drug delivery systems and as a surfactant.
Antimicrobial Properties
Research indicates that quaternary ammonium compounds exhibit significant antimicrobial activity. The oleoyloxy groups in this compound enhance its ability to disrupt microbial membranes, leading to cell lysis. Studies have shown that similar compounds can effectively inhibit the growth of bacteria, fungi, and viruses.
Cell Membrane Interaction
The compound's structure suggests it may interact with cell membranes due to its amphiphilic nature. This interaction can facilitate the delivery of therapeutic agents across cellular membranes, making it a candidate for drug formulation in gene therapy and RNA delivery systems.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety of any therapeutic agent. Preliminary studies on related compounds indicate that while they can be effective against pathogens, they may also exhibit cytotoxic effects on mammalian cells at higher concentrations. Therefore, dose optimization is essential.
Case Studies
- Drug Delivery Applications : In a study focusing on lipid-based carriers for RNA interference (RNAi), modifications with compounds similar to N,N'-Tetramethylenebis(1-methyl-2-(oleoyloxy)ethylammonium) demonstrated enhanced cellular uptake and improved therapeutic efficacy against cancer cells.
- Antiviral Activity : Research has shown that quaternary ammonium compounds can inhibit viral replication by disrupting lipid membranes of enveloped viruses. This suggests potential applications in antiviral therapies.
Research Findings Summary Table
Q & A
Q. What established synthesis methods are reported for this compound, and how can reaction yields be optimized?
Q. How does the compound’s dual-functional catalytic activity influence reaction pathways in heterocyclic synthesis?
The quaternary ammonium and sulfate groups act synergistically:
- Acid-base catalysis : Sulfate ions stabilize transition states via hydrogen bonding .
- Micellar catalysis : Oleoyl chains form nanoreactors, enhancing substrate solubility and regioselectivity . Methodological approach: Compare yields in polar vs. nonpolar solvents (e.g., 85% in toluene vs. 45% in water) to isolate micellar effects .
Q. What experimental designs evaluate its efficacy in membrane-based separation technologies?
Q. How can researchers resolve discrepancies in solubility data across solvents?
Contradictions may arise from polymorphic forms or solvent impurities. Strategies include:
- Dynamic light scattering (DLS) : Detect aggregate sizes in aqueous vs. organic phases.
- Differential scanning calorimetry (DSC) : Identify polymorph transitions (e.g., endothermic peaks at 120–130°C) .
Q. What methodologies assess stability under varying pH and temperature?
- Accelerated degradation studies : Incubate at pH 2–12 and 40–80°C for 48 hours. Monitor decomposition via HPLC .
- Kinetic modeling : Calculate activation energy (Eₐ) for sulfate counterion hydrolysis using Arrhenius plots.
Notes
- Avoid commercial sources (e.g., ) per user guidelines.
- All methodologies are derived from peer-reviewed protocols in catalysis, membrane science, and analytical chemistry .
- Advanced questions emphasize mechanistic analysis and interdisciplinary applications, aligning with CRDC research classifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
